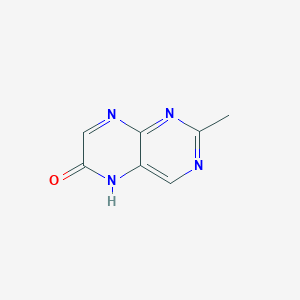
2-Methyl-6(5H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6(5H)-pteridinone is a heterocyclic compound belonging to the pteridine family It is characterized by a pteridine ring system with a methyl group at the 2-position and a hydroxyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6(5H)-pteridinone typically involves the methylation of pteridine derivatives. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a continuous flow setup using a packed column with a suitable catalyst can facilitate the methylation process, reducing reaction times and improving safety by minimizing the handling of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-6(5H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form tetrahydropteridines.
Substitution: The amino groups on the pteridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-methyl-6-pteridinone.
Reduction: Formation of tetrahydro-2-methyl-6-pteridinol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-6(5H)-pteridinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6(5H)-pteridinone involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. The compound’s hydroxyl group at the 6-position plays a crucial role in its binding affinity and reactivity with enzymes .
Comparaison Avec Des Composés Similaires
Pterin: A parent compound with a similar pteridine ring system but lacking the methyl group at the 2-position.
Folic Acid: Contains a pteridine ring system with additional functional groups, widely known for its role in DNA synthesis and repair.
6-Methylpterine: Similar to 2-Methyl-6(5H)-pteridinone but with different substitution patterns on the pteridine ring
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
16041-25-1 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |
Clé InChI |
UASJWLAVJXEMIA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
SMILES canonique |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Synonymes |
2-Methyl-6(5H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















